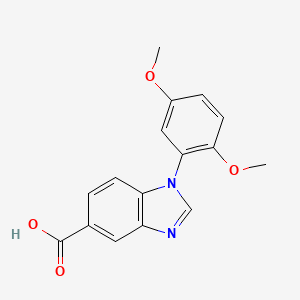

1-(2,5-dimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid

Description

1-(2,5-Dimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid is a complex organic compound that features a benzimidazole core substituted with a 2,5-dimethoxyphenyl group and a carboxylic acid functional group

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-21-11-4-6-15(22-2)14(8-11)18-9-17-12-7-10(16(19)20)3-5-13(12)18/h3-9H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMADMVRXHYGRER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C=NC3=C2C=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation with Carboxylic Acid Derivatives

A classical approach involves reacting ortho-phenylenediamine with a carbonyl-containing precursor under acidic conditions. For the target compound, 2,5-dimethoxyphenylglyoxylic acid serves as an ideal precursor, enabling simultaneous introduction of the aryl and carboxylic acid groups.

Procedure :

- Reactants : ortho-Phenylenediamine and 2,5-dimethoxyphenylglyoxylic acid.

- Conditions : Reflux in polyphosphoric acid (PPA) or concentrated HCl at 120–140°C for 6–12 hours.

- Mechanism : The carbonyl group of glyoxylic acid undergoes nucleophilic attack by the diamine, followed by cyclodehydration to form the benzimidazole ring.

Outcome :

Aldehyde-Mediated Cyclization with Post-Oxidation

An alternative route employs aldehydes for benzimidazole formation, followed by oxidation to introduce the carboxylic acid.

Procedure :

- Step 1 : Condense ortho-phenylenediamine with 2,5-dimethoxybenzaldehyde in the presence of sodium metabisulfite (Na₂S₂O₅) in ethanol/water (9:1) at room temperature.

- Forms 1-(2,5-dimethoxyphenyl)-5-methylbenzimidazole (if using 4-methyl-ortho-phenylenediamine).

- Step 2 : Oxidize the methyl group at the 5-position using KMnO₄ in acidic or basic conditions.

Optimization :

- Oxidation : KMnO₄ (2 equiv) in 10% H₂SO₄ at 80°C for 4 hours achieves full conversion to the carboxylic acid.

- Overall yield: 50–65% (two steps).

Carboxylation via High-Pressure CO₂

Adaptation of Imidazole Carboxylation to Benzimidazoles

A patent describing carboxylation of imidazoles using CO₂ under supercritical conditions (40–180 bar, 180–280°C) with potassium carbonate as a base offers a potential pathway for introducing the carboxylic acid group post-cyclization.

Procedure :

- Substrate : 1-(2,5-dimethoxyphenyl)benzimidazole.

- Conditions : React with CO₂ at 200 bar and 250°C for 12 hours in the presence of K₂CO₃ (3 mol%).

- Outcome : Carboxylation occurs preferentially at the 5-position due to electronic directing effects of the adjacent nitrogen.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Functional Group Compatibility

Role of Methoxy Groups

The electron-donating methoxy groups on the aryl substituent enhance electrophilic aromatic substitution during cyclization but may hinder oxidation steps due to their susceptibility to demethylation under strong acidic/oxidizing conditions.

Carboxylic Acid Stability

The carboxylic acid group at the 5-position remains stable under cyclocondensation conditions but may decarboxylate at temperatures >200°C, necessitating careful control during high-pressure carboxylation.

Industrial-Scale Considerations

For large-scale synthesis, the glyoxylic acid condensation route is preferred due to its simplicity and scalability. Key parameters include:

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the carboxylic acid to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzimidazole compounds, including 1-(2,5-dimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid, exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance:

- Case Study : In vitro studies demonstrated that the compound induced cell cycle arrest and apoptosis in leukemia cells, suggesting its potential as a chemotherapeutic agent. The mechanism involved downregulation of cyclins and pro-apoptotic proteins, leading to increased DNA damage and cell death .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Similar compounds have shown effectiveness against a range of pathogenic bacteria.

- Findings : Research indicates that derivatives can inhibit the growth of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. These findings highlight the potential for developing new antibiotics based on the benzimidazole scaffold .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.

- Mechanism : The carboxylic acid group allows it to act as a competitive inhibitor for certain enzymes, which could lead to reduced metabolic activity in targeted cells. This property is particularly relevant in cancer therapy where metabolic pathways are often altered .

Research Insights

Recent studies have focused on synthesizing novel derivatives of benzimidazole to enhance their biological activities. The structure-activity relationship (SAR) studies indicate that modifications in the substituents can significantly influence the potency and selectivity of these compounds.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as FTIR, NMR, and mass spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

2,5-Dimethoxyphenylacetic acid: Similar in structure but lacks the benzimidazole core.

1H-Benzimidazole-5-carboxylic acid: Similar core structure but lacks the 2,5-dimethoxyphenyl group.

Uniqueness

1-(2,5-Dimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid is unique due to the combination of its benzimidazole core and the 2,5-dimethoxyphenyl group. This unique structure imparts specific chemical properties and potential biological activities that are not found in the similar compounds listed above.

Biological Activity

1-(2,5-Dimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid is a synthetic compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

- Molecular Formula : C₁₆H₁₄N₂O₄

- Molar Mass : Approximately 298.29 g/mol

- CAS Number : 452088-81-2

- Structure : The compound features a benzimidazole core substituted with a 2,5-dimethoxyphenyl group and a carboxylic acid functional group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, suggesting potential anticancer properties. Studies indicate that benzimidazole derivatives often act by inhibiting topoisomerase enzymes, which are critical for DNA replication and repair .

- Anti-inflammatory Effects : There is evidence that compounds in this class can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Anticancer Activity

Research has highlighted the anticancer potential of benzimidazole derivatives. For instance:

- A study evaluated various benzimidazole derivatives and found that some exhibited significant cytotoxicity against cancer cell lines. The most potent compounds induced cell cycle arrest and apoptosis in leukemic cells .

- Specifically, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their effectiveness as chemotherapeutic agents .

Antiviral and Antimicrobial Properties

Benzimidazole derivatives have also been explored for their antiviral and antimicrobial activities:

- Some studies report that certain benzimidazoles can inhibit viral RNA synthesis, making them potential candidates for antiviral drug development against viruses such as HCV and CMV .

- Additionally, these compounds exhibit antimicrobial properties against a range of pathogens, further expanding their therapeutic applications .

Table 1: Summary of Biological Activities

Notable Research Findings

- A series of novel benzimidazole derivatives were synthesized and evaluated for anticancer activity against human cancer cell lines at the National Cancer Institute. Some exhibited significant growth inhibition comparable to established chemotherapeutics .

- Flow cytometric analysis indicated that certain derivatives caused G2/M phase arrest in cancer cells, leading to increased apoptosis markers such as PARP cleavage and DNA strand breaks .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2,5-dimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation of o-phenylenediamine with a carbonyl precursor (e.g., 2,5-dimethoxybenzaldehyde) under acidic conditions, followed by cyclization and oxidation. Key steps include:

- Precursor activation : Use acetic acid as both solvent and catalyst for condensation (reflux at 100–120°C for 6–12 hours).

- Oxidation : Employ hydrogen peroxide or KMnO₄ to convert intermediates to the carboxylic acid moiety.

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of diamine to aldehyde) and reaction time to maximize yields (reported 45–65% for analogous compounds) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and what key features should be analyzed?

- Methodological Answer :

- NMR : ¹H NMR should show aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.7–3.9 ppm). ¹³C NMR confirms the benzimidazole core (C=O at ~168 ppm) .

- IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

- Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H]⁺ (calc. for C₁₆H₁₄N₂O₄: 298.0954) .

- X-ray Crystallography : Resolve spatial configuration; related benzimidazole esters show planar benzimidazole cores with substituent-dependent packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzimidazole derivatives with varying aryl substitutions?

- Methodological Answer :

- Standardize assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and incubation times (48–72 hours).

- SAR analysis : Compare substituent effects (e.g., 2,5-dimethoxy vs. 3-nitro groups) on solubility and target binding via logP measurements and molecular docking.

- Orthogonal validation : Confirm anti-proliferative activity with flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) .

Q. What formulation strategies improve the aqueous stability and bioavailability of this compound given its poor solubility?

- Methodological Answer :

- Co-solvent systems : Use DMSO/PEG 400 (1:4 v/v) to achieve >1 mg/mL solubility.

- Lyophilization : Stabilize with trehalose (1:5 w/w) and assess degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

- Nanomilling : Reduce particle size to <200 nm using ball milling (24 hours, 500 rpm) to enhance dissolution rates .

Q. How do substituent patterns influence crystallographic packing and intermolecular interactions in benzimidazole derivatives?

- Methodological Answer :

- X-ray analysis : Bulky 2,5-dimethoxyphenyl groups may induce π-π stacking (3.5–4.0 Å spacing) between benzimidazole cores.

- Hydrogen bonding : Carboxylic acid groups form O-H···N bonds (2.8–3.0 Å) with adjacent imidazole nitrogens.

- Comparative studies : Contrast with ethyl 1-benzyl derivatives, where hydrophobic interactions dominate packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.